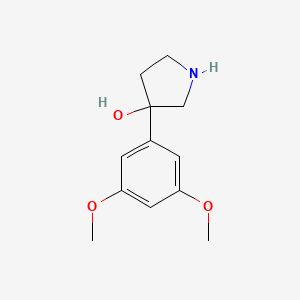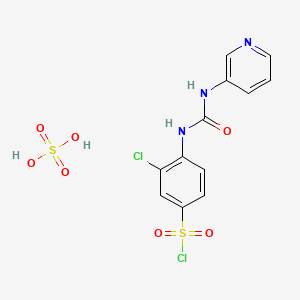
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multiple steps. One common method includes the reaction of pyridine-3-isocyanate with m-aminobenzoic acid in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is primarily used in proteomics research . It is employed in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to act as a probe or reagent in various biochemical assays.
Mechanism of Action
The mechanism of action for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as proteins or enzymes. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
- 3-Chloro-4-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate
Uniqueness
3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This makes it a valuable tool in proteomics research, where precise modifications and interactions are crucial.
Properties
Molecular Formula |
C12H11Cl2N3O7S2 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-chloro-4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |
InChI Key |
RHPWQLABXYKPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
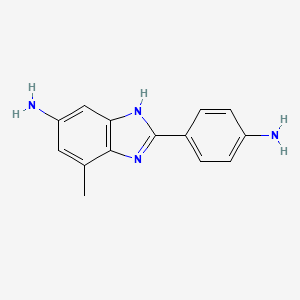
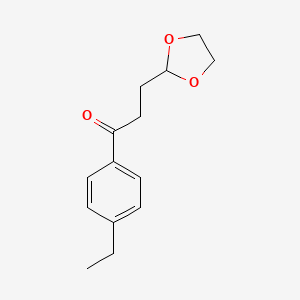
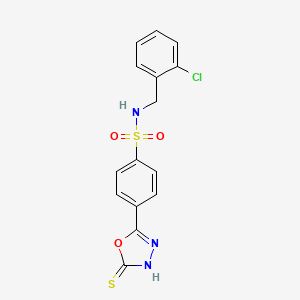
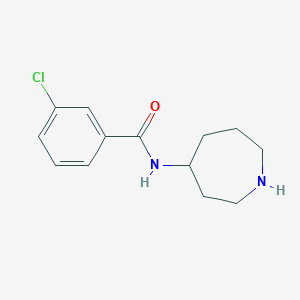
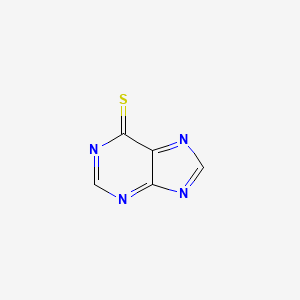
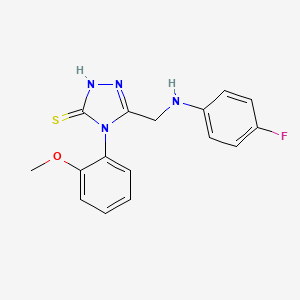
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)
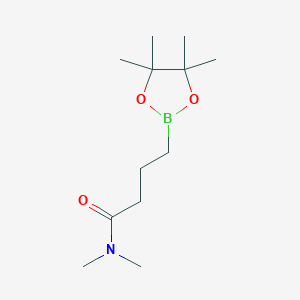
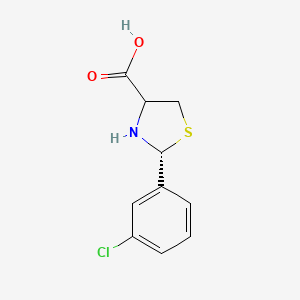
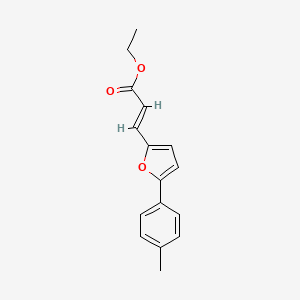
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
